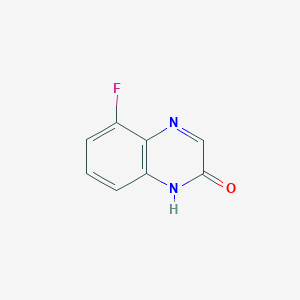

5-Fluoroquinoxalin-2-ol

Beschreibung

5-Fluoroquinoxalin-2-ol is a fluorinated derivative of quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and fluorescent probes.

Eigenschaften

IUPAC Name |

5-fluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUYDLGJURPFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinoxalin-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of 5-Fluoroquinoxalin-2-ol may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoroquinoxalin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinoxalin-2-one derivatives.

Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Quinoxalin-2-one derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Fluoroquinoxalin-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential antibacterial, antifungal, and anticancer properties.

Industry: Utilized in the development of materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 5-Fluoroquinoxalin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The compound can also interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-Fluoroquinoxalin-2-ol with fluorinated compounds sharing analogous structural motifs or therapeutic mechanisms.

5-Fluorouracil (5-FU)

- Structural Differences: 5-FU is a pyrimidine analog with fluorine at the 5-position of the uracil ring, whereas 5-Fluoroquinoxalin-2-ol features a fused quinoxaline system with hydroxyl and fluorine substituents. The quinoxaline core may enhance π-stacking interactions in biological systems compared to 5-FU’s planar uracil ring.

- Mechanistic Comparison: 5-FU inhibits thymidylate synthase (TS), disrupting DNA synthesis by depleting thymidine . 5-Fluoroquinoxalin-2-ol’s mechanism remains uncharacterized, but quinoxaline derivatives often target kinases or DNA via intercalation.

- Pharmacokinetics: 5-FU is metabolized by dihydropyrimidine dehydrogenase (DPD), with variations in DPD activity affecting toxicity . The hydroxyl group in 5-Fluoroquinoxalin-2-ol may alter metabolic stability or solubility compared to 5-FU.

5-Fluoro-2′-deoxyuridine (5-FUdR)

- Functional Contrast: 5-FUdR is a nucleoside analog converted to 5-fluoro-2′-deoxyuridylate (FdUMP), which forms a covalent complex with TS .

Other Fluorinated Quinoxalines

- 6-Fluoroquinoxaline Derivatives: Fluorine at the 6-position (vs. Hydroxyl groups in quinoxalines enhance hydrogen-bonding capacity, critical for interactions with biological targets.

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Weight (g/mol) | Fluorine Position | Key Functional Groups | Primary Mechanism |

|---|---|---|---|---|

| 5-Fluoroquinoxalin-2-ol | 168.12 | 5 | -OH, -F | Unknown (potential kinase inhibition) |

| 5-Fluorouracil (5-FU) | 130.08 | 5 | -F, -NH₂ | TS inhibition |

| 5-Fluoro-2′-deoxyuridine | 246.20 | 5 | -F, ribose | DNA synthesis disruption |

Research Findings and Implications

- Therapeutic Potential: While 5-FU remains a cornerstone of chemotherapy, its dose-limiting toxicity (e.g., myelosuppression) drives interest in alternatives like 5-Fluoroquinoxalin-2-ol .

- Synthetic Challenges: Fluorination at the 5-position in quinoxalines requires precise regioselective synthesis, unlike the straightforward halogenation of uracil derivatives.

- Unresolved Questions: The role of the hydroxyl group in 5-Fluoroquinoxalin-2-ol’s bioavailability and target engagement remains unexplored.

Biologische Aktivität

5-Fluoroquinoxalin-2-ol is a synthetic compound derived from quinoxaline, which has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of 5-Fluoroquinoxalin-2-ol, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

The biological activity of 5-Fluoroquinoxalin-2-ol is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

- Anticancer Properties : Research indicates that 5-Fluoroquinoxalin-2-ol may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Antiviral Effects : Preliminary studies suggest that this compound may also possess antiviral properties, although further research is needed to elucidate its efficacy against specific viral strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-Fluoroquinoxalin-2-ol against various bacterial strains using the agar well diffusion method. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 4 |

| Escherichia coli | 20 | 8 |

| Pseudomonas aeruginosa | 18 | 16 |

| Klebsiella pneumoniae | 19 | 12 |

The compound demonstrated potent activity against Staphylococcus aureus, with a zone of inhibition comparable to standard antibiotics like ciprofloxacin.

Anticancer Activity

In vitro studies on cancer cell lines revealed that 5-Fluoroquinoxalin-2-ol inhibits cell growth significantly. For example, treatment with varying concentrations resulted in a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 5 | 70 |

| 10 | 50 |

| 20 | 30 |

These findings indicate a promising potential for this compound as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of 5-Fluoroquinoxalin-2-ol against antibiotic-resistant strains of E. coli. The study demonstrated that the compound could inhibit growth where traditional antibiotics failed, suggesting its potential role in combating antimicrobial resistance.

- Case Study on Cancer Treatment : In a preclinical model, administration of 5-Fluoroquinoxalin-2-ol resulted in significant tumor regression in xenograft models. The study reported a reduction in tumor size by approximately 60% compared to control groups after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.